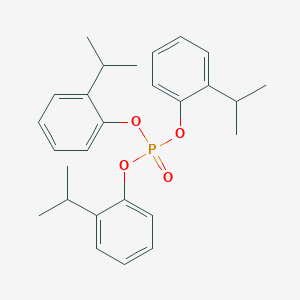
Tris(isopropylphenyl)phosphate
Übersicht
Beschreibung
Tris(isopropylphenyl)phosphate is a chemical compound that belongs to the class of organophosphate esters. It is synthesized from isopropylphenol and phosphorus oxychloride, as described in a study where the optimal conditions for its production were determined, resulting in a high yield of 97% . This compound is structurally related to other triarylphosphate esters, which are commonly used as flame retardants and plasticizers in various materials .
Synthesis Analysis
The synthesis of tris(isopropylphenyl)phosphate involves the reaction of isopropylphenol with phosphorus oxychloride. The study on the synthesis of this compound has shown that the optimal molar ratio of isopropylphenol to phosphorus oxychloride is 3.1:1, with a reaction temperature of 180°C and a reaction time of 7.5 hours . This process results in a high-quality product with a yield of 97%, indicating an efficient synthetic route for the production of this flame-retardant plasticizer .
Molecular Structure Analysis
The molecular structure of tris(isopropylphenyl)phosphate has been determined through X-ray crystallography. The compound crystallizes in the triclinic space group P-1, with intramolecular C–H...O hydrogen bonds observed within the molecule . These structural details are crucial for understanding the physical and chemical properties of the compound, as well as its behavior in various applications .
Chemical Reactions Analysis
Tris(isopropylphenyl)phosphate is structurally similar to other triarylphosphate esters, which are known to undergo various chemical reactions. For instance, tris(2,3-dibromopropyl) phosphate, a related compound, has been shown to form reactive intermediates upon metabolic activation, leading to covalent binding with DNA and proteins . These types of reactions are significant in the context of the compound's use as a flame retardant, as they can influence its effectiveness and potential toxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(isopropylphenyl)phosphate are influenced by its molecular structure. While specific data on this compound are not provided, related compounds such as tris(2,3-dibromopropyl) phosphate and tris(chloropropyl) phosphate have been extensively studied. These studies have revealed properties such as mutagenicity, the formation of reactive intermediates, and environmental persistence . The presence of isopropylphenyl groups in tris(isopropylphenyl)phosphate suggests that it may share some of these properties, which are important for assessing its safety and environmental impact .
Wissenschaftliche Forschungsanwendungen
Environmental Dynamics and Fate
- Fate in Aquatic Species : Tris(isopropylphenyl)phosphate, identified as a significant component in fathead minnows, demonstrates the potential for absorption and metabolic transformation in aquatic species. Diphenyl phosphate, a major metabolite, indicates biochemical reactions and incorporation into biological pathways (Huckins & Petty, 1983).
- Presence in Atmospheric Samples : Detected in atmospheric samples across the Great Lakes basin, tris(isopropylphenyl)phosphate is among various organophosphate flame retardants present in particle phase samples, highlighting its environmental prevalence and potential transport mechanisms (Salamova et al., 2014).
Indoor Environmental Impact
- Indoor Air Analysis : Studies on indoor environments, such as homes and cars, found tris(isopropylphenyl)phosphate among various organophosphate flame retardants and plasticizers in air samples. This indicates its widespread use in consumer products and its potential impact on indoor air quality (Hartmann, Bürgi, & Giger, 2004).
- Occurrence in House Dust : Studies conducted in Canadian households detected tris(isopropylphenyl)phosphate in house dust, suggesting it as a common component in various consumer and building products, reflecting its broad application and potential routes of human exposure (Kubwabo et al., 2021).
Metabolism and Biological Impact
- Metabolic Pathways in Humans : Investigations into the metabolism of tris(isopropylphenyl)phosphate using human liver fractions provided insights into its biotransformation, identifying potential metabolites and biomarkers for monitoring human exposure. These findings are crucial for understanding the biological fate and potential health implications (Phillips et al., 2020).
Environmental Distribution and Mobility
- Global Distribution in Air Particles : Tris(isopropylphenyl)phosphate has been identified in airborne particles over various oceans, including the Pacific, Indian, Arctic, and Southern Ocean, indicating its global occurrence and potential for long-range atmospheric transport (Möller et al., 2012).
Exposure Pathways and Risk Assessment
- Human Exposure Analysis : A study exploring personal exposure to tris(isopropylphenyl)phosphate using silicone wristbands and hand wipes, along with urinary metabolite analysis, revealed its ubiquitous presence and suggested wristbands as effective metrics for assessing cumulative exposure, contributing to a better understanding of exposure pathways and risks (Hammel et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tris(2-propan-2-ylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPMRGQQBZJCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214802 | |
| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(isopropylphenyl)phosphate | |
CAS RN |
64532-95-2 | |
| Record name | Phenol, 2-(1-methylethyl)-, 1,1′,1′′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64532-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(1-methylethyl)-, phosphate (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[2-(propan-2-yl)phenyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



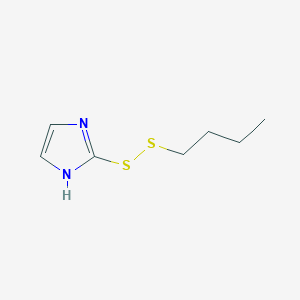

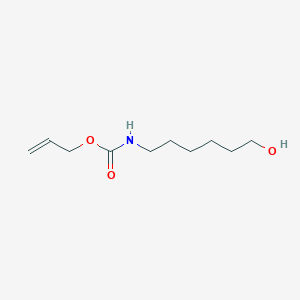
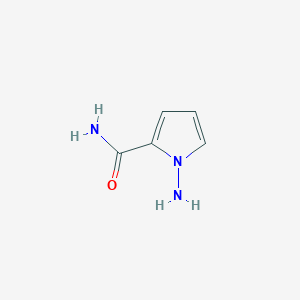
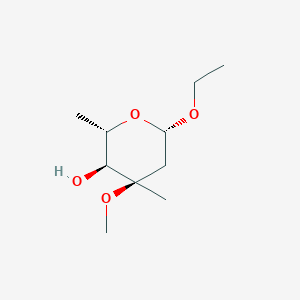
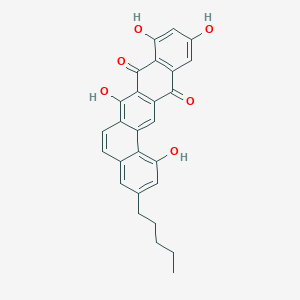
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)
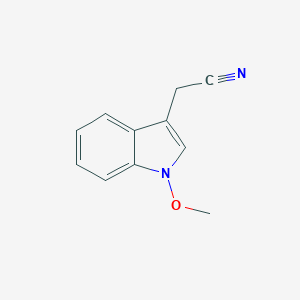
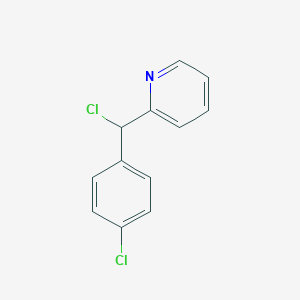
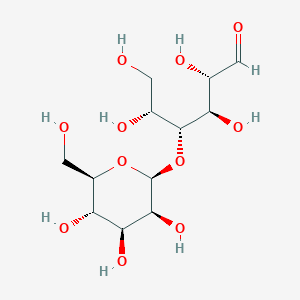
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)